N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine
Description
N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group, a methylsulfonyl group, and a tosyl group attached to the thiazole ring
Properties
IUPAC Name |
N-butyl-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S3/c1-4-5-10-16-13-14(17-15(22-13)23(3,18)19)24(20,21)12-8-6-11(2)7-9-12/h6-9,16H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOUAONWUMJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the thiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.
Attachment of the Butyl Group: The final step involves the alkylation of the thiazole derivative with butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group, which is a good leaving group.
Oxidation and Reduction: The thiazole ring and the sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can modify the functional groups on the thiazole ring.
Scientific Research Applications
N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-(methylsulfonyl)aniline
- N-butyl-2-cyanoacrylate
- N-butyl-2,6-dinitroaniline
Uniqueness
N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is unique due to the combination of its functional groups and the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds. For example, the presence of the tosyl group makes it a good candidate for nucleophilic substitution reactions, while the thiazole ring can interact with biological targets in a specific manner.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
